

Application Note: High-Precision Intraperitoneal Administration of 3 -Aminocholestane (3AC)

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Compound of Interest

Compound Name: 3alpha-Aminocholestane

CAS No.: 62560-52-5

Cat. No.: B3275484

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Abstract & Core Directive

3

-aminocholestane (3AC) is a steroidal amine and a selective, small-molecule inhibitor of SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1).[1][2] By inhibiting SHIP1, 3AC modulates the PI3K/Akt signaling pathway, influencing hematopoietic cell proliferation, immune regulation, and microglial function.

The Challenge: 3AC is highly lipophilic ($\text{LogP} > 7$) and practically insoluble in aqueous media in its free base form. Successful intraperitoneal (IP) administration requires a rigorous formulation strategy to prevent precipitation in the peritoneal cavity, which causes chemical peritonitis and erratic bioavailability.

Scope: This guide provides two validated formulation protocols (Suspension vs. Co-solvent Solution), a precise IP injection workflow, and a pharmacodynamic validation method.

Physicochemical Profile & Mechanism

Chemical Identity[3]

- Compound: 3

-amino-5

-cholestane (3AC)

- Molecular Formula: C

H

N^[3][⁴]

- Stereochemistry: The 3-amino group is in the axial () position. This stereochemistry is critical for SHIP1 active site binding; the 3 (equatorial) isomer is significantly less active.
- Solubility:
 - Water:^[5][⁶] Insoluble (< 0.1 mg/mL).
 - Ethanol:^[7][³][⁴] Soluble (~50 mg/mL with sonication).
 - Chloroform: Soluble.^[1][³][⁴][⁸]

Mechanism of Action (SHIP1 Inhibition)

SHIP1 hydrolyzes phosphatidylinositol-3,4,5-trisphosphate [PI(3,4,5)P₃] to PI(3,4)P₂.^[2] 3AC inhibits this hydrolysis.

Pathway Logic:

- Normal State: SHIP1 reduces PI(3,4,5)P₃ levels

Limits Akt recruitment

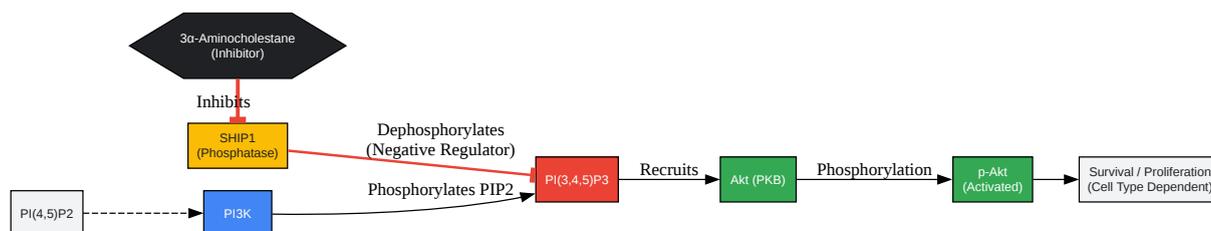
Dampens signaling.

- 3AC Treatment: Inhibits SHIP1

Increases PI(3,4,5)P₃

Enhances Akt phosphorylation (p-Akt)

Modulates immune cell survival/function.



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Figure 1: Mechanism of Action. 3AC blocks SHIP1, preventing the degradation of PI(3,4,5)P3, thereby sustaining Akt signaling.

Formulation Protocols

CRITICAL WARNING: Do not attempt to dissolve 3AC free base directly in saline or PBS. It will precipitate immediately upon injection, causing local toxicity and nullifying the dose.

Option A: Klucel™ Suspension (Standard for Efficacy Studies)

Best for: Repeated dosing, minimizing vehicle toxicity.

Reagents:

- 3AC (HCl salt preferred; if Free Base, see note below).
- Klucel™ EF (Hydroxypropyl cellulose, HPC).
- Sterile Water for Injection.

Protocol:

- Vehicle Prep: Prepare a 0.3% (w/v) Klucel solution in sterile water. Stir overnight at room temperature to ensure complete hydration (solution should be clear/viscous).
- Compound Prep: Weigh the required amount of 3AC.
 - Note: If using 3AC Free Base, convert to HCl salt in situ by dissolving in a minimal volume of ethanol + 1.1 eq of 1M HCl, then evaporating, OR suspend directly if particle size is micronized.
- Dispersion: Add 3AC to the 0.3% Klucel vehicle.
- Homogenization: Sonicate (bath sonicator) for 20 minutes until a uniform, fine white suspension is achieved.
- Target Concentration: Typically 11.46 mM (approx. 4.4 mg/mL) for a 100 μ L/20g mouse dose.

Option B: Co-Solvent Solution (Standard for PK Studies)

Best for: Single-dose PK, ensuring rapid absorption.

Reagents:

- Ethanol (Absolute).
- PEG 300 (Polyethylene glycol).
- Tween 80 (Polysorbate 80).
- Saline (0.9% NaCl).

Protocol (The "10/40/5/45" Method):

- Step 1: Dissolve 3AC completely in 10% of the final volume of Ethanol. Sonicate until clear.
- Step 2: Add 40% of the final volume of PEG 300. Vortex.
- Step 3: Add 5% of the final volume of Tween 80. Vortex.

- Step 4: Slowly add 45% of the final volume of warm Saline while vortexing.
 - Checkpoint: The solution must remain clear. If cloudiness persists, the compound has precipitated.

Experimental Workflow: IP Administration

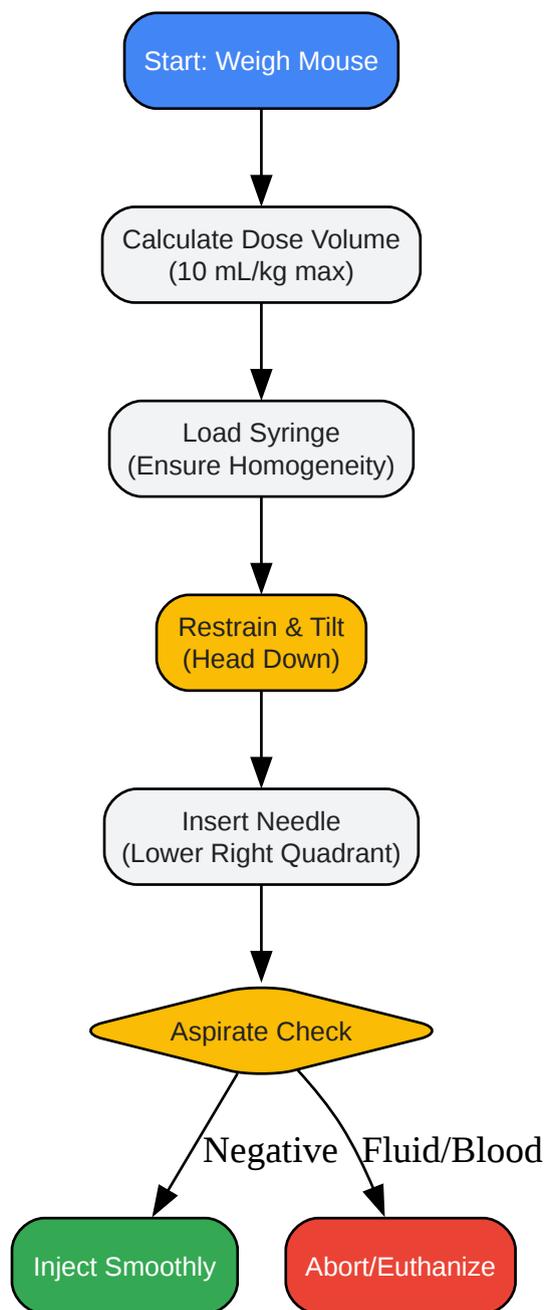
Dosing Parameters

Parameter	Specification	Notes
Dose Range	10 mg/kg – 30 mg/kg	Start at 10 mg/kg for safety.
Injection Volume	5 – 10 mL/kg	100 µL – 200 µL for a 20g mouse.
Needle Size	25G or 27G	Smaller needles reduce leakage.
Frequency	Daily (QD)	Validated for up to 6-14 days.

Injection Technique (Step-by-Step)

- Restraint: Scruff the mouse firmly to expose the abdomen and extend the hind legs.
- Tilt: Tilt the mouse head-down (approx. 30° angle) to allow viscera (intestines) to slide cranially, creating a safe void in the lower abdomen.
- Site Selection: Lower right quadrant (viewer's left). This avoids the cecum (usually on the animal's left) and the bladder (midline).
- Insertion: Insert the needle at a 30° angle to the skin. Pass through the dermis and the abdominal muscle wall. You will feel a subtle "pop" as it enters the peritoneal cavity.
- Aspiration Test: Pull back slightly on the plunger.
 - Clear/Air: Safe to inject.
 - Yellow/Green fluid: You have punctured the intestine/bladder. Abort and euthanize.

- Blood: You have hit a vessel. Withdraw and apply pressure.
- Injection: Depress plunger smoothly.
- Release: Withdraw needle and massage the abdomen gently to distribute the fluid.



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Figure 2: IP Injection Decision Workflow.

Validation & Monitoring

Pharmacodynamic (PD) Validation

To verify 3AC is biologically active in vivo, assess SHIP1 inhibition markers in peripheral blood mononuclear cells (PBMCs) or splenocytes.

- Timepoint: Collect tissue 1–4 hours post-injection.
- Assay: Western Blot or Flow Cytometry.
- Target: Phospho-Akt (Ser473).
- Expectation: 3AC treated animals should show elevated p-Akt levels compared to Vehicle control (due to accumulated PIP3).

Safety Monitoring

Cationic steroids can cause membrane depolarization. Monitor for:

- Immediate: Lethargy, ataxia (within 15 mins).
- Delayed (Chronic): Weight loss >15%, piloerection (signs of peritonitis).
- Necropsy Check: Inspect the injection site for white precipitates or adhesions (indicating formulation failure).

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